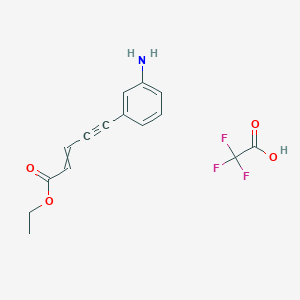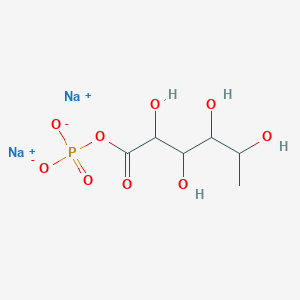
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C15H14F3NO4. This compound is often used in research settings, particularly in the field of proteomics. It is known for its unique structure, which includes an ethyl ester group, an aminophenyl group, and a trifluoroacetic acid moiety.
Métodos De Preparación
The synthesis of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Análisis De Reacciones Químicas
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its use in various reactions.
Comparación Con Compuestos Similares
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can be compared with similar compounds such as:
Ethyl pent-4-ynoate: Lacks the aminophenyl and trifluoroacetic acid groups, making it less versatile in certain reactions.
Ethyl (2E)-5-(3-aminophenyl)-2-penten-4-ynoate: Similar structure but without the trifluoroacetic acid moiety, affecting its stability and solubility.
The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C15H14F3NO4 |
|---|---|
Peso molecular |
329.27 g/mol |
Nombre IUPAC |
ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7) |
Clave InChI |
ZTGSSAPOWVFJQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)


![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105285.png)
![1-(4-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105287.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14105298.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14105300.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14105304.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)
